molecular formula C20H23F3N4O4 B2615372 1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1319122-22-9

1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B2615372
CAS No.: 1319122-22-9
M. Wt: 440.423
InChI Key: OIEFILPLACKRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2,5-Dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a synthetic small molecule featuring a pyrazole core substituted with a 2,5-dimethoxyphenyl group at the 3-position. The piperidine-4-carboxamide moiety is functionalized with a trifluoroethyl group via an amide linkage. This compound shares structural motifs common in bioactive molecules, including aromatic methoxy groups (implicated in receptor binding) and a trifluoroethyl substituent, which often enhances metabolic stability and lipophilicity .

Properties

IUPAC Name

1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N4O4/c1-30-13-3-4-17(31-2)14(9-13)15-10-16(26-25-15)19(29)27-7-5-12(6-8-27)18(28)24-11-20(21,22)23/h3-4,9-10,12H,5-8,11H2,1-2H3,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEFILPLACKRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)N3CCC(CC3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution with Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the pyrazole ring.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via a Mannich reaction involving formaldehyde, an amine, and a ketone.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.

    Coupling Reactions: The final step involves coupling the pyrazole and piperidine derivatives through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a catalyst or base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Pharmacological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives in oncology. For instance:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro assays revealed significant inhibition of cell proliferation in HCT116 and MCF-7 cell lines with IC50 values of 0.39 µM and 0.46 µM respectively .
  • Mechanism of Action : The anticancer properties are attributed to the inhibition of tubulin assembly and interference with cellular signaling pathways critical for cancer cell survival .

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been documented extensively:

  • Bacterial and Fungal Activity : Studies indicate that compounds similar to 1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli with MIC values as low as 31.25 µg/mL .
  • Fungicidal Effects : The compound has also been evaluated for its antifungal activities against various strains, demonstrating effective inhibition at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:

  • Functional Groups : The presence of the dimethoxyphenyl group and the piperidine moiety significantly influences the biological activity. Modifications in these regions can enhance potency and selectivity against specific targets .
  • Bioisosterism : Strategies involving amide bond bioisosteres have been explored to improve metabolic stability and reduce toxicity while maintaining efficacy .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Anticancer Research

A study focused on synthesizing a series of pyrazole derivatives, including this compound, demonstrated significant anti-proliferative effects in multiple cancer cell lines. The results indicated that the compound could serve as a lead for developing new anticancer therapies targeting Aurora-A kinase .

Case Study 2: Antimicrobial Screening

Another investigation evaluated the antimicrobial potential of various pyrazole derivatives against clinical isolates. The study found that certain modifications to the core structure led to enhanced activity against resistant bacterial strains, underscoring the importance of structural optimization in drug development .

Mechanism of Action

The mechanism of action of 1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Compound 10c ()

  • Structure: Methyl 1-(7-chloroquinolin-4-yl)-5-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxylate.
  • Comparison: Similarities: Both compounds share the 2,5-dimethoxyphenyl substitution on the pyrazole ring, which may confer similar π-π stacking interactions in binding pockets. Differences: The target compound lacks the chloroquinoline moiety present in 10c, replacing it with a trifluoroethyl-piperidine carboxamide group.

1-(3,5-Difluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide ()

  • Structure : Pyrazole substituted with 3,5-difluorophenyl and pyrrole groups, linked to a methoxypropyl carboxamide.
  • Comparison :
    • Similarities : Both molecules feature pyrazole-carboxamide architectures.
    • Differences : The trifluoroethyl group in the target compound increases electronegativity and lipophilicity compared to the methoxypropyl group in this analog. Fluorine substitutions (e.g., difluorophenyl vs. dimethoxyphenyl) may lead to divergent electronic effects and metabolic stability .

Piperidine/Aryloxazole-Based Analogues ()

N-(4-(Diethylamino)butyl)-1-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide

  • Structure : Oxazole core with 3,4-dimethoxyphenyl and piperidine-carboxamide groups.
  • Comparison :
    • Similarities : Both compounds incorporate a piperidine-carboxamide moiety, which may enhance membrane permeability.
    • Differences : The oxazole core in this analog replaces the pyrazole ring, altering hydrogen-bonding capacity. The 3,4-dimethoxyphenyl group vs. 2,5-dimethoxyphenyl in the target compound may influence spatial orientation in target binding .

Trifluoroethyl-Containing Pharmaceuticals ()

(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide

  • Structure: Pyrrolidine-carboxamide with trifluoroethyl and morpholinopyridine groups.
  • Comparison :
    • Similarities : The trifluoroethyl group is conserved, suggesting shared advantages in metabolic resistance.
    • Differences : The pyrrolidine ring (5-membered) in this compound vs. piperidine (6-membered) in the target may affect conformational flexibility and binding kinetics .

Pesticidal Pyrazoles ()

Fipronil and Ethiprole

  • Structures : Pyrazole cores with trifluoromethyl or ethylsulfinyl groups.
  • Comparison :
    • Similarities : The trifluoromethyl/ethyl groups in these pesticidal agents parallel the trifluoroethyl group in the target compound, highlighting the role of fluorine in enhancing chemical stability.
    • Differences : The target compound’s dimethoxyphenyl and piperidine-carboxamide groups are absent in these simpler pesticidal molecules, which prioritize halogenated aryl groups for insecticidal activity .

Comparative Data Table

Compound Core Structure Key Substituents Notable Properties
Target Compound Pyrazole 2,5-Dimethoxyphenyl, trifluoroethyl-piperidine High lipophilicity, potential metabolic stability
10c () Pyrazole 2,5-Dimethoxyphenyl, chloroquinoline Planar aromatic system, possible intercalation
Compound in Pyrazole 3,5-Difluorophenyl, methoxypropyl Enhanced electronic effects from fluorine
HCV Inhibitor () Oxazole 3,4-Dimethoxyphenyl, diethylamino-butyl Demonstrated antiviral activity (HCV)
Fipronil () Pyrazole Trifluoromethyl, chlorophenyl Broad-spectrum insecticidal activity

Research Implications

  • Structural Insights : The 2,5-dimethoxyphenyl group may optimize aromatic interactions in binding sites, while the trifluoroethyl group enhances pharmacokinetic properties.
  • Synthetic Challenges: Differences in substituent introduction (e.g., chloroquinoline in 10c vs. trifluoroethyl in the target) highlight the need for tailored coupling strategies .
  • Biological Potential: While pesticidal pyrazoles () and HCV inhibitors () suggest diverse applications, empirical testing is required to confirm the target compound’s activity.

Biological Activity

The compound 1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈F₃N₃O₃
  • Molecular Weight : 373.35 g/mol
  • CAS Number : 2034314-30-0

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. Pyrazole derivatives are known to exhibit significant anti-inflammatory, anticancer, and antimicrobial activities. The specific interactions of this compound may include:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of key kinases involved in cancer progression, such as BRAF(V600E) and EGFR .
  • Anti-inflammatory Effects : Pyrazoles can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Antitumor Activity

Research indicates that pyrazole derivatives possess potent antitumor properties. For instance, a study on related compounds demonstrated significant inhibitory effects against various cancer cell lines. The compound's ability to inhibit the growth of tumor cells can be attributed to its structural features that facilitate binding to target proteins involved in cell proliferation and survival.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through the inhibition of nitric oxide production and other inflammatory mediators. In vitro studies have suggested that it can effectively reduce lipopolysaccharide (LPS)-induced inflammation in macrophages .

Antimicrobial Activity

Studies have also highlighted the antimicrobial potential of pyrazole derivatives. The compound may exhibit activity against both gram-positive and gram-negative bacteria, as well as certain fungi. Its mechanism might involve disrupting microbial cell membranes or inhibiting essential microbial enzymes .

Research Findings and Case Studies

StudyFindings
Antitumor Activity Demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines with a synergistic effect when combined with doxorubicin .
Anti-inflammatory Effects Inhibited LPS-induced production of nitric oxide in macrophages, suggesting potential for treating inflammatory diseases .
Antimicrobial Testing Showed moderate to excellent activity against several phytopathogenic fungi in in vitro assays .

Q & A

Q. What synthetic strategies are recommended for preparing 1-[3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide?

  • Methodological Answer : The compound’s synthesis likely follows a multi-step protocol involving:
  • Core template assembly : Condensation of a 1,5-diarylpyrazole core (e.g., 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid) with a piperidine-4-carboxamide derivative.
  • Functionalization : Coupling the pyrazole carbonyl group to the piperidine ring via amide bond formation, followed by trifluoroethylation of the terminal amine.
  • Key reagents : Use of coupling agents like HATU or EDC/HOBt for amidation, and K₂CO₃ as a base for nucleophilic substitution .
  • Purification : Column chromatography or recrystallization to isolate intermediates, validated by ¹H/¹³C NMR and HPLC (>95% purity) .

Q. How can researchers confirm the structural integrity of this compound during synthesis?

  • Methodological Answer :
  • Spectroscopic analysis : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoroethyl group at δ 3.5–4.0 ppm; pyrazole protons at δ 6.5–8.0 ppm) .
  • Mass spectrometry : HRMS (ESI⁺) to confirm molecular ion [M+H]⁺ with <2 ppm deviation from theoretical mass.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

Q. What solubility and formulation considerations are critical for in vitro assays?

  • Methodological Answer :
  • Solvent selection : DMSO is preferred for stock solutions (10–50 mM), but avoid in vivo use due to toxicity. For aqueous buffers, use co-solvents like PEG-400 or cyclodextrins to enhance solubility .
  • Stability testing : Monitor degradation via LC-MS under physiological conditions (pH 7.4, 37°C) over 24–72 hours .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. fluorine substituents) influence the compound’s biological activity?

  • Methodological Answer :
  • SAR studies : Compare analogs with substituent variations (e.g., 2,5-dimethoxyphenyl vs. fluorophenyl) in target-binding assays. For example:
  • Replace methoxy groups with fluorine to enhance metabolic stability and blood-brain barrier penetration .
  • Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity to target receptors .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with active sites, correlating with experimental IC₅₀ values .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer :
  • Impurity profiling : Use UPLC-MS/MS with a BEH C18 column (1.7 µm particles) to separate and identify byproducts (e.g., unreacted intermediates or hydrolysis derivatives).
  • Validation : Follow ICH guidelines for LOD (limit of detection: 0.1%) and LOQ (limit of quantification: 0.3%) using spiked samples .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Process chemistry :
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce reaction time.
  • Solvent optimization : Replace DMF with greener solvents (e.g., 2-MeTHF) to improve yield and reduce purification complexity .
  • Scale-up risks : Monitor exothermic reactions via in-situ FTIR to prevent thermal runaway .

Q. What in vitro assays are suitable for evaluating target engagement and off-target effects?

  • Methodological Answer :
  • Primary assays : Radioligand binding (e.g., ³H-labeled competitors) to measure Ki values for the primary target.
  • Selectivity panels : Screen against related receptors/enzymes (e.g., CYP450 isoforms) to assess off-target activity. Use a 10-point dose-response curve (0.1 nM–10 µM) .
  • Cell-based models : Employ HEK293 cells transfected with the target receptor to measure cAMP or Ca²⁺ signaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.